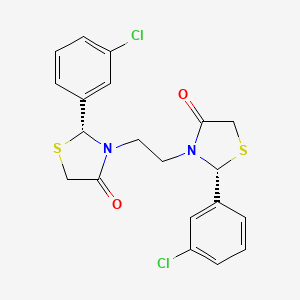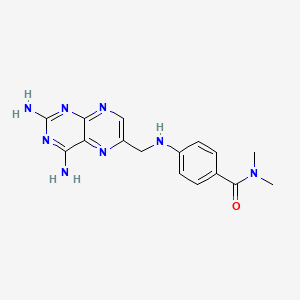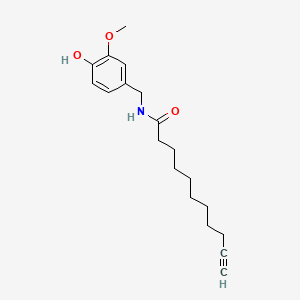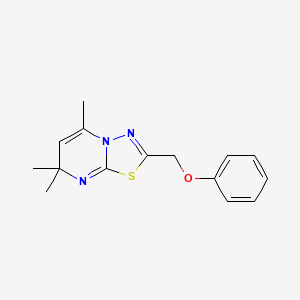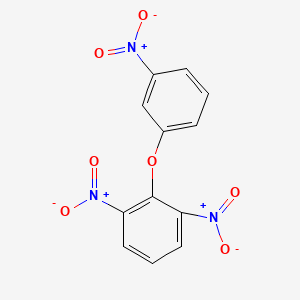
1,3-Dinitro-2-(3-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dinitro-2-(3-nitrophenoxy)benzene is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by the presence of nitro groups (-NO₂) attached to a benzene ring. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dinitro-2-(3-nitrophenoxy)benzene typically involves the nitration of benzene derivatives. One common method is the nitration of nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors equipped with temperature control systems to ensure the safety and efficiency of the process. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dinitro-2-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄, HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
1,3-Dinitro-2-(3-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dinitro-2-(3-nitrophenoxy)benzene involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dinitrobenzene
- 1,4-Dinitrobenzene
- 2,4-Dinitrobenzene
Comparison
1,3-Dinitro-2-(3-nitrophenoxy)benzene is unique due to the presence of an additional nitrophenoxy group, which imparts distinct chemical and physical properties. Compared to other dinitrobenzenes, it has different reactivity and applications, making it valuable in specific research and industrial contexts .
Propiedades
Número CAS |
6945-81-9 |
|---|---|
Fórmula molecular |
C12H7N3O7 |
Peso molecular |
305.20 g/mol |
Nombre IUPAC |
1,3-dinitro-2-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7N3O7/c16-13(17)8-3-1-4-9(7-8)22-12-10(14(18)19)5-2-6-11(12)15(20)21/h1-7H |
Clave InChI |
NZSFSIIPYKWUNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


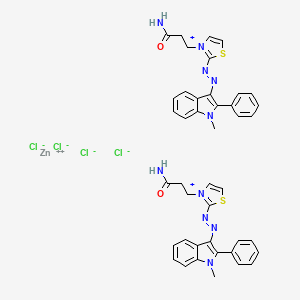

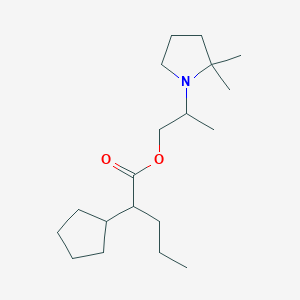
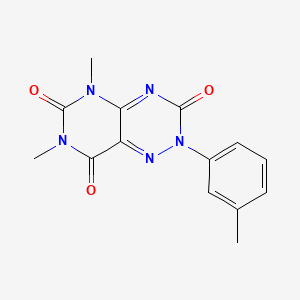
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
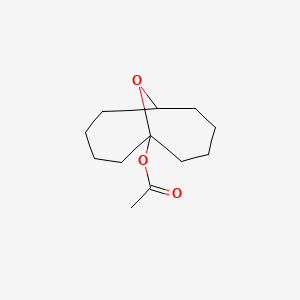

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
